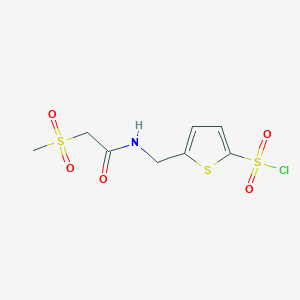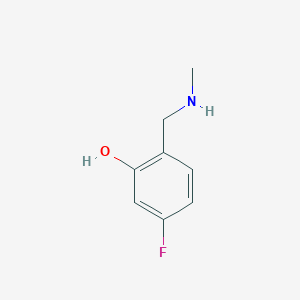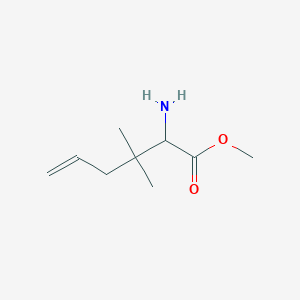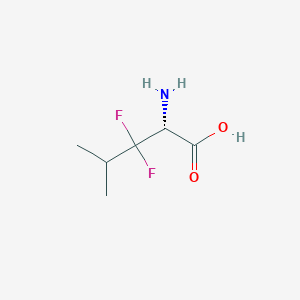
L-3-Vinylphe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-3-Vinylphenylalanine, commonly referred to as L-3-Vinylphe, is an amino acid derivative that has garnered interest in various scientific fields. This compound is characterized by the presence of a vinyl group attached to the phenyl ring of phenylalanine, an essential aromatic amino acid. The unique structure of L-3-Vinylphenylalanine imparts distinct chemical properties, making it a valuable subject of study in organic chemistry, biochemistry, and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-3-Vinylphenylalanine typically involves the introduction of a vinyl group to the phenyl ring of phenylalanine. One common method is the use of vinylation reactions, where phenylalanine is treated with vinyl halides in the presence of a base and a palladium catalyst. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Catalyst: Palladium acetate or palladium on carbon
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 60-80°C
Industrial Production Methods
Industrial production of L-3-Vinylphenylalanine may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be engineered to express enzymes that catalyze the vinylation of phenylalanine, resulting in higher yields and more environmentally friendly processes compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
L-3-Vinylphenylalanine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-vinylbenzaldehyde or 3-vinylbenzoic acid.
Reduction: Formation of 3-ethylphenylalanine.
Substitution: Formation of halogenated derivatives, such as 3-bromovinylphenylalanine.
Applications De Recherche Scientifique
L-3-Vinylphenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein engineering and enzyme catalysis.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-3-Vinylphenylalanine involves its incorporation into proteins and peptides, where the vinyl group can participate in various biochemical reactions. The vinyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes L-3-Vinylphenylalanine a valuable tool in the study of enzyme mechanisms and protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine: The parent compound without the vinyl group.
L-Tyrosine: Contains a hydroxyl group on the phenyl ring.
L-DOPA: Contains both hydroxyl and amino groups on the phenyl ring.
Uniqueness
L-3-Vinylphenylalanine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity compared to other amino acids. This reactivity allows for the formation of covalent bonds with nucleophiles, making it a valuable tool in biochemical research and drug development.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3-ethenylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1 |
Clé InChI |
LOQNGWKGCIQOMO-JTQLQIEISA-N |
SMILES isomérique |
C=CC1=CC=CC(=C1)C[C@@H](C(=O)O)N |
SMILES canonique |
C=CC1=CC=CC(=C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate](/img/structure/B12844336.png)




![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)
![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)

![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)

![rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B12844381.png)
